2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
Description
This compound features a cyclohexa-1,3,5-triene (benzene-like) ring substituted at the 4-position with a hydroxyl (-OH) group and at the 3-position with a methoxy (-OCH₃) group. The acetic acid moiety (-CH₂COOH) is attached to the 1-position of the ring, with an additional hydroxyl group on the adjacent carbon. The six carbons in the cyclohexatriene ring are isotopically labeled with carbon-13 (13C6), making it a valuable tracer for metabolic and pharmacokinetic studies.
Properties
Molecular Formula |
C9H10O5 |
|---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
CGQCWMIAEPEHNQ-WBJZHHNVSA-N |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and glyoxylic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Isotopic Features
The table below summarizes key structural and functional differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Hydroxy and Methoxy Groups (Target Compound): The electron-donating -OH and -OCH₃ groups enhance solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs.
- Chloro and Methyl Groups ( Compound): Chlorine’s electron-withdrawing nature reduces solubility but increases stability against oxidation.
- Iodine Substituents ( Compounds): Iodine’s large atomic radius increases molecular weight and lipophilicity, favoring blood-brain barrier penetration in thyroid hormone analogs .
Biological Activity
The compound 2-hydroxy-2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid , also known by its chemical formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following characteristics:
- Molecular Formula :
- Molecular Weight : 182.1733 g/mol
- Stereochemistry : Absolute configuration with one defined stereocenter .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is crucial in mitigating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing endogenous antioxidant defenses.
Anti-inflammatory Effects
In vitro studies suggest that the compound can inhibit the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
The compound has shown moderate antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.
- Gene Expression Modulation : It influences the expression of genes related to oxidative stress and inflammation.
- Cell Signaling Pathways : The compound may modulate key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammatory responses.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results demonstrated that it effectively reduced DPPH radicals by 70% at a concentration of 100 µM.
Study 2: Anti-inflammatory Activity in Animal Models
In a murine model of arthritis, administration of the compound led to a significant reduction in paw swelling and serum levels of inflammatory markers (TNF-alpha and IL-6), indicating its potential therapeutic role in inflammatory diseases.
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro | 70% reduction in DPPH radicals at 100 µM |
| Study 2 | Murine model | Significant reduction in paw swelling and inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
